molecular formula C8H9NO4 B1664145 4-Maleimidobutyric acid CAS No. 57078-98-5

4-Maleimidobutyric acid

Cat. No. B1664145
CAS RN: 57078-98-5
M. Wt: 183.16 g/mol
InChI Key: NCPQROHLJFARLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07129254B2

Procedure details

20.0 g (193.9 mmol) of 4-aminobutyric acid is mixed with 19 g of maleic acid anhydride, 290 ml of acetic acid, and it is heated for 4 hours in an oil bath at 130° C. It is azeotropically concentrated by evaporation with repeated addition of toluene, the residue is dissolved in dichloromethane and purified by chromatography on fine silica gel. 17.1 g (93.4 mmol, 48%) of the title compound is isolated as a crystalline solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Yield
48%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[C:8]1(=O)[O:13][C:11](=[O:12])[CH:10]=[CH:9]1>C(O)(=O)C>[O:12]=[C:11]1[CH:10]=[CH:9][C:8](=[O:13])[N:1]1[CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NCCCC(=O)O
Name
Quantity
19 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
290 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
It is azeotropically concentrated by evaporation
ADDITION
Type
ADDITION
Details
addition of toluene
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in dichloromethane
CUSTOM
Type
CUSTOM
Details
purified by chromatography on fine silica gel

Outcomes

Product
Name
Type
product
Smiles
O=C1N(C(C=C1)=O)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 93.4 mmol
AMOUNT: MASS 17.1 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.